![molecular formula C7H3I2NO B12858141 2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
2,6-Diiodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diiodobenzo[d]oxazole is a heterocyclic compound that features a benzene ring fused to an oxazole ring, with iodine atoms substituted at the 2 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diiodobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-aminophenol with diiodo-substituted benzaldehyde in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Diiodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are typical.
Major Products Formed:
Substitution Products: Various substituted benzo[d]oxazoles depending on the nucleophile used.
Oxidized or Reduced Derivatives: Altered oxazole rings with different functional groups.
Coupled Products: Complex aromatic structures with extended conjugation.
Applications De Recherche Scientifique
2,6-Diiodobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,6-Diiodobenzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparaison Avec Des Composés Similaires
2-Iodobenzo[d]oxazole: A related compound with a single iodine substitution.
2,6-Dichlorobenzo[d]oxazole: Similar structure but with chlorine atoms instead of iodine.
Benzoxazole: The parent compound without any halogen substitutions.
Uniqueness: 2,6-Diiodobenzo[d]oxazole is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and physical properties. The iodine atoms increase the compound’s molecular weight and can enhance its ability to participate in specific types of chemical reactions, such as halogen bonding. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H3I2NO |
|---|---|
Poids moléculaire |
370.91 g/mol |
Nom IUPAC |
2,6-diiodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3I2NO/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H |
Clé InChI |
KQIUCVVBCSKRSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)OC(=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


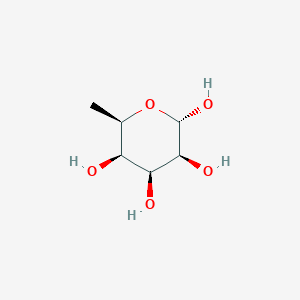
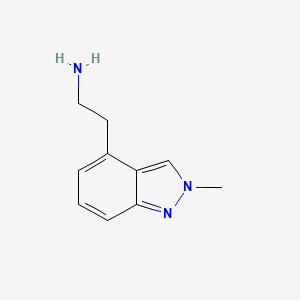

![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)
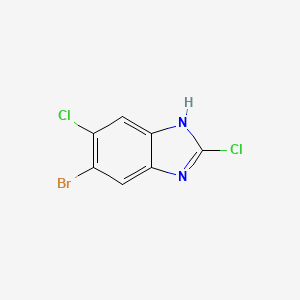



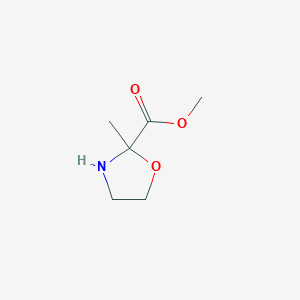
![2-Acetylbenzo[d]oxazole-5-carbonitrile](/img/structure/B12858127.png)
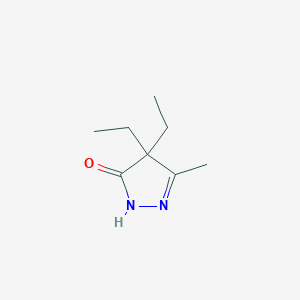
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
